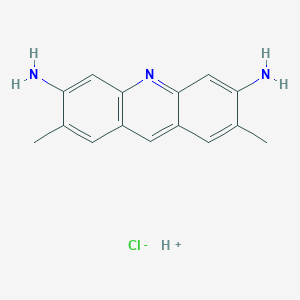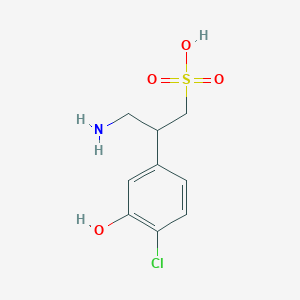
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, also known as ACSS2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This molecule works by inhibiting the enzyme ACSS2, which is responsible for the production of acetyl-CoA, a critical component for cancer cell survival and proliferation.
Mecanismo De Acción
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor works by inhibiting the enzyme 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, which is responsible for the production of acetyl-CoA. Acetyl-CoA is a critical component for cancer cell survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, a process by which cells break down and recycle their own components, leading to further cancer cell death.
Efectos Bioquímicos Y Fisiológicos
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to have significant biochemical and physiological effects. Inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid leads to a decrease in acetyl-CoA production, which ultimately leads to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, leading to further cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has several advantages for lab experiments. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. However, there are also several limitations to using the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the inhibitor may have off-target effects on other enzymes, leading to unintended consequences.
Direcciones Futuras
There are several future directions for research on the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, research is needed to determine the optimal dosage and administration of the inhibitor for cancer treatment. Further studies are also needed to determine the potential side effects of the inhibitor and to identify any off-target effects on other enzymes. Finally, research is needed to determine the potential applications of the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid is a complex process that involves multiple steps and requires specialized equipment and expertise. The most common synthesis method involves the reaction of 4-chloro-3-hydroxybenzaldehyde with 3-aminopropanesulfonic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been extensively studied for its potential applications in cancer treatment. Research has shown that cancer cells require high levels of acetyl-CoA for survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
137232-06-5 |
|---|---|
Nombre del producto |
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
Fórmula molecular |
C9H12ClNO4S |
Peso molecular |
265.71 g/mol |
Nombre IUPAC |
3-amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-2-1-6(3-9(8)12)7(4-11)5-16(13,14)15/h1-3,7,12H,4-5,11H2,(H,13,14,15) |
Clave InChI |
WXHOHMSVHWGLII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
Sinónimos |
5-hydroxysaclofen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



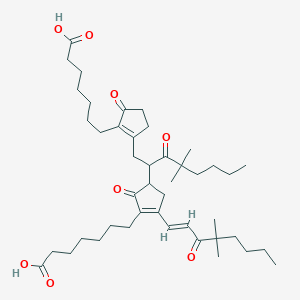
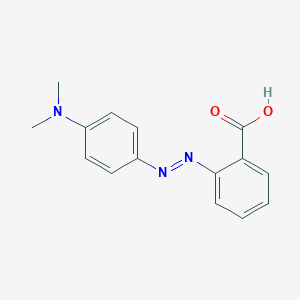
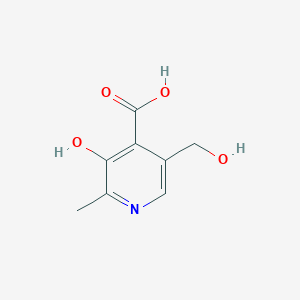
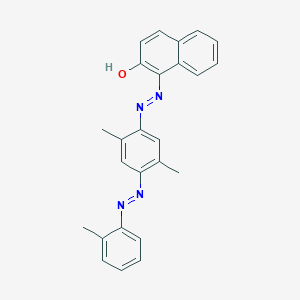
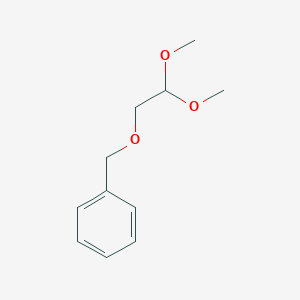
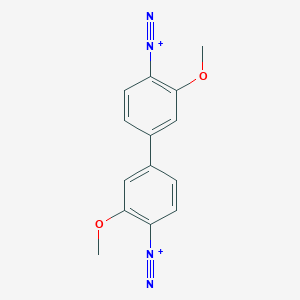
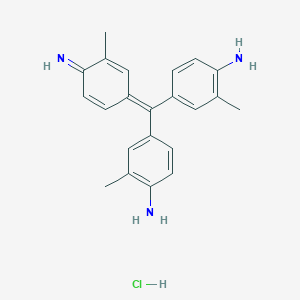
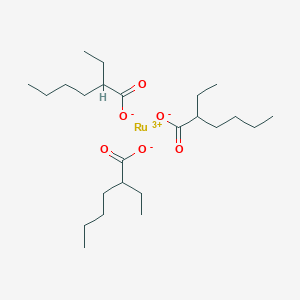
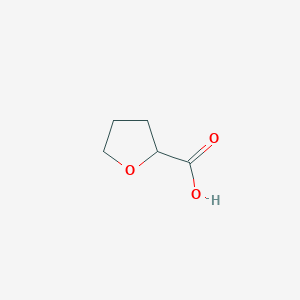
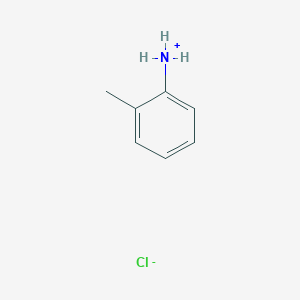
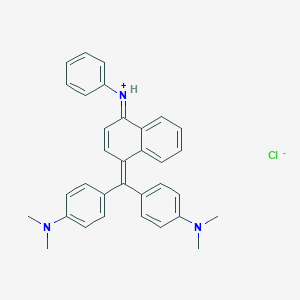
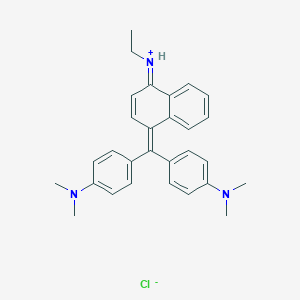
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
